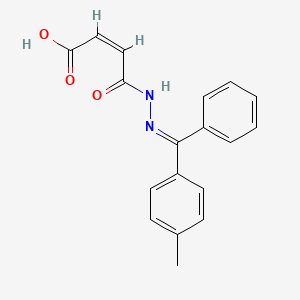
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is a chemical compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolone ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride typically involves the reaction of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
1,2-Dihydro-5-methyl-3H-pyrazol-3-one+Hydrazine hydrate→1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone
The hydrazone is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives with various functional groups.
Reduction: Amino-pyrazolone derivatives.
Substitution: Substituted hydrazone derivatives with different alkyl or acyl groups.
Applications De Recherche Scientifique
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-methyl-5-pyrazolone: Employed as an intermediate in organic synthesis.
Uniqueness
1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, distinguishing it from other pyrazolone derivatives.
Propriétés
Numéro CAS |
94313-67-4 |
|---|---|
Formule moléculaire |
C4H10Cl2N4 |
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
(5-methyl-1H-pyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-2-4(6-5)8-7-3;;/h2H,5H2,1H3,(H2,6,7,8);2*1H |
Clé InChI |
OXSDGCIUEYBNHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


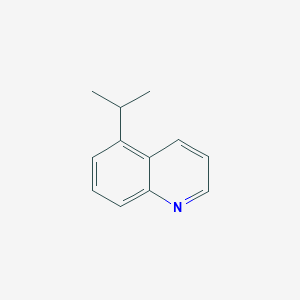
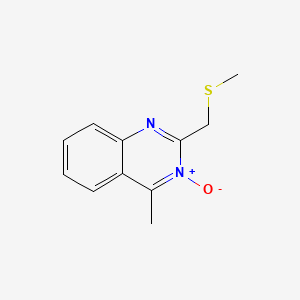
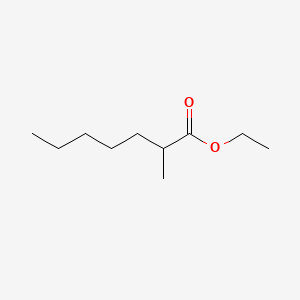

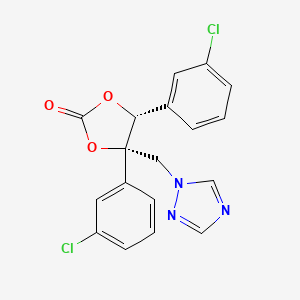
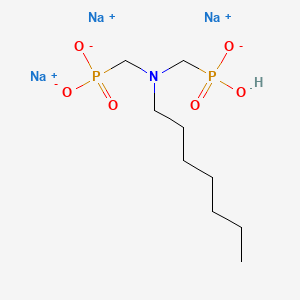

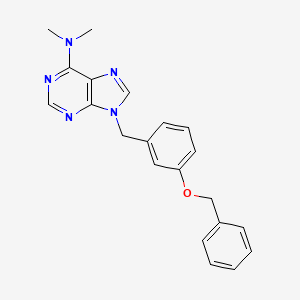

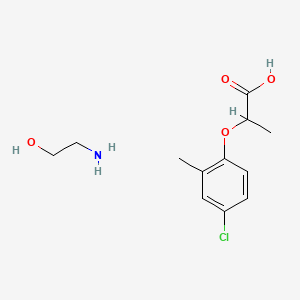


![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
